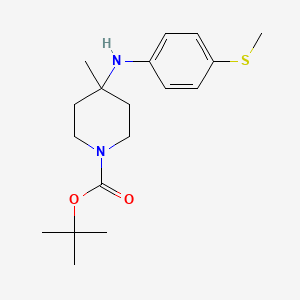

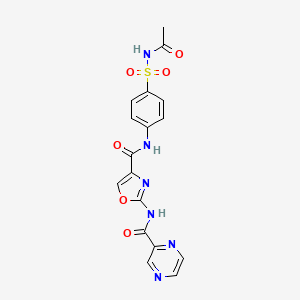

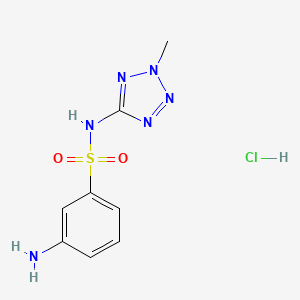

N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide” is a chemical compound. It is a derivative of thiazole, a class of compounds known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can give insights into the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . The mass spectrum can give the molecular weight .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives like N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide have been found to possess significant antimicrobial properties . These compounds can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria.

Anticancer Activity

Research has indicated that certain thiazole compounds exhibit anticancer activity . They can act as kinase inhibitors or interact with other cellular targets to induce apoptosis in cancer cells. This makes them valuable leads for the development of novel chemotherapeutic agents.

Anti-Inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are well-documented . They can inhibit the production of pro-inflammatory cytokines and modulate the immune response, which is beneficial for treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

Some thiazoles have shown neuroprotective effects, which could be harnessed for treating neurodegenerative diseases . They may protect neurons from oxidative stress and apoptosis, thereby slowing the progression of diseases such as Alzheimer’s and Parkinson’s.

Antiviral Activity

Thiazole derivatives have been explored for their antiviral potential, including against HIV . By interfering with viral replication or assembly, these compounds could serve as the basis for new antiviral drugs.

Antidiabetic Activity

The ability of thiazole compounds to modulate metabolic pathways suggests they could be used in the management of diabetes . They might influence insulin sensitivity or glucose metabolism, offering a new approach to diabetes treatment.

Zukünftige Richtungen

Thiazole derivatives, including “N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide”, have a wide range of biological activities, making them promising candidates for drug development . Future research could focus on exploring their potential therapeutic applications and optimizing their synthesis.

Eigenschaften

IUPAC Name |

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-3-8-16-14(19)9-12-10-22-15(18-12)17-11-4-6-13(7-5-11)23(2,20)21/h3-7,10H,1,8-9H2,2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSXLVAZIIKMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

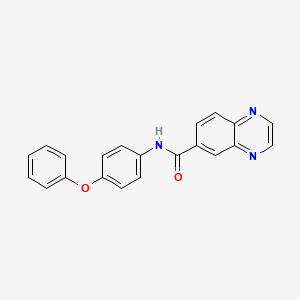

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)

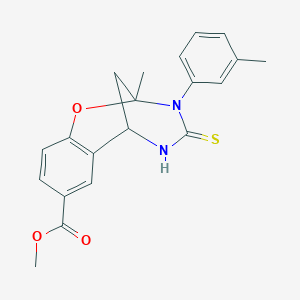

![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)

![Benzo[b]thiophen-6-ylhydrazine hydrochloride](/img/structure/B2929564.png)

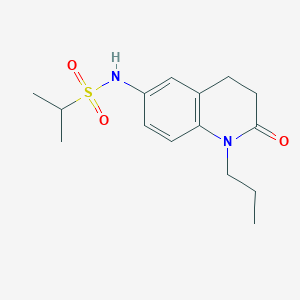

![ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2929571.png)